molecular formula C8H4BrF3O3 B1283664 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid CAS No. 251300-31-9

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Cat. No. B1283664
M. Wt: 285.01 g/mol
InChI Key: RXZMPNQNKZGQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, is a brominated benzoic acid derivative with a trifluoromethyl group and a hydroxyl group. This structure is related to various compounds discussed in the provided papers, which include brominated and hydroxylated benzoic acid derivatives with different substituents and positions on the aromatic ring.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including bromination, diazotization, and hydrolysis. For instance, 2,4,6-Tribromo-3-hydroxybenzoic acid is synthesized from amino benzoic acid through a three-step reaction process, achieving a high yield and purity . Similarly, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is prepared from dimethyl terephthalate in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods could potentially be adapted for the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by spectroscopic techniques and X-ray diffraction analysis. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is determined by IR spectroscopy and X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . The crystal structures of bromo-hydroxy-benzoic acid derivatives are compared, showing two-dimensional architectures formed by hydrogen bonds and other interactions . These findings provide insights into the potential molecular structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoic acid derivatives includes reactions with various nucleophiles and the formation of coordination compounds. For instance, lanthanide-based coordination polymers are assembled from derivatives of dihydroxy benzoates, demonstrating the ability of these compounds to act as ligands . The reactivity of 1-Bromo-3,5-bis(trifluoromethyl)benzene with different organometallic intermediates suggests that the trifluoromethyl group can influence the reactivity of the brominated aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of bromine and other substituents affects properties such as solubility, melting point, and reactivity. The photophysical properties of lanthanide complexes derived from benzoic acid derivatives are characterized by their luminescence efficiencies and excited state lifetimes . These properties are crucial for the potential application of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid in various fields, including material science and pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid serves as a key intermediate in various chemical syntheses. For instance, its derivatives, such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, are synthesized through processes like bromination, oxidation, and esterification, demonstrating its versatility in organic synthesis (Zha, 2011).
  • The compound is utilized in the development of novel industrial processes, such as in the manufacturing of therapeutic Sodium-glucose cotransporter-2 (SGLT2) inhibitors, indicating its potential in pharmaceutical manufacturing (Zhang et al., 2022).

Structural and Molecular Studies

  • Crystal structure analysis of bromo–hydroxy–benzoic acid derivatives provides insights into intermolecular interactions and molecular architectures, which is crucial for understanding their chemical behavior and potential applications (Suchetan et al., 2016).

Biological Applications

  • Some derivatives of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid have shown antibacterial and antifungal activities, highlighting its significance in the development of new antimicrobial agents (Mehta, 2013).
  • The compound is also relevant in biosynthesis studies, such as in the production of natural products derived from 3-Amino-5-hydroxy benzoic acid, which has a wide range of applications in pharmaceuticals and biochemistry (Kang et al., 2012).

Material Science and Organic Synthesis

  • In the field of material science, derivatives of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid are used for synthesizing complex organic compounds and polymers, demonstrating its role in advanced materials engineering (Kharas et al., 2020).

properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMPNQNKZGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231355
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

CAS RN

251300-31-9
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251300-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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